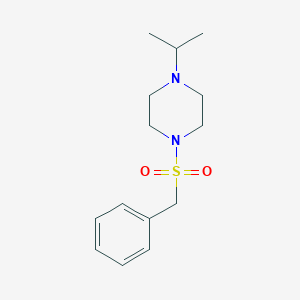

1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine

Description

The exploration of new chemical entities is fundamental to advancing our understanding of biological systems and discovering new therapeutic agents. The compound 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine emerges from the strategic combination of a sulfonylpiperazine core with specific substituents, a design principle that has proven fruitful in medicinal chemistry.

The piperazine (B1678402) ring is a prevalent motif in medicinal chemistry, recognized for its ability to confer favorable physicochemical properties to drug candidates, such as improved solubility and bioavailability. nih.goveurekaselect.com When integrated into a sulfonylpiperazine scaffold, the resulting architecture offers a unique combination of structural rigidity and opportunities for diverse substitutions. The sulfonyl group, a strong hydrogen bond acceptor, can facilitate crucial interactions with biological targets. nih.gov This structural framework is found in a variety of therapeutic agents, highlighting its versatility. researchgate.net Sulfonylpiperazine derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net

The specific structural features of this compound provide a compelling rationale for its focused investigation. The benzylsulfonyl moiety is a key component in compounds designed to modulate biological pathways, such as the inhibition of protein expression involved in cell apoptosis. nih.gov The N-isopropyl group on the piperazine ring is also of interest, as substitutions at this position are known to influence the pharmacological and pharmacokinetic profiles of bioactive molecules, including their affinity for specific receptors. nih.gov The combination of these two moieties onto the piperazine scaffold presents a novel compound with the potential for unique biological activities and target interactions, distinct from other derivatives.

Based on its molecular structure, this compound is hypothesized to engage in several types of molecular interactions. The sulfonyl group's oxygen atoms are expected to act as hydrogen bond acceptors, while the benzyl (B1604629) group may participate in hydrophobic or π-stacking interactions within a protein's binding pocket. The basic nitrogen atom of the piperazine ring could form ionic bonds or hydrogen bonds.

Preclinical research would likely focus on evaluating its potential as an anticancer agent, given the established antiproliferative activity of many sulfonylpiperazine derivatives. mdpi.comnih.gov Another area of investigation could be its potential as an antimicrobial agent, a field where piperazine-containing compounds have shown promise. researchgate.net Initial studies would involve in vitro screening against a panel of cancer cell lines or microbial strains to determine its potency and selectivity.

| Hypothesized Interaction | Molecular Feature | Potential Biological Target |

| Hydrogen Bonding | Sulfonyl Oxygen Atoms | Amino acid residues (e.g., Arg, Lys) in enzyme active sites or receptor binding pockets |

| Hydrophobic Interactions | Benzyl Group Phenyl Ring | Hydrophobic pockets in proteins |

| Ionic Interactions | Piperazine Nitrogen Atom | Acidic amino acid residues (e.g., Asp, Glu) |

This compendium aims to provide a foundational understanding of this compound within the context of chemical biology research. The primary objectives are:

To summarize the current understanding of sulfonylpiperazine scaffolds in drug discovery.

To present a clear rationale for the synthesis and investigation of this specific compound.

To propose a set of hypothesized molecular interactions and a direction for preclinical research.

To collate available or projected data on its physicochemical and biological properties.

The scope of this document is to serve as a scientific resource for researchers interested in the preclinical evaluation of this novel compound, laying the groundwork for future experimental studies.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in public literature, the following tables present predicted physicochemical properties and illustrative biological data based on the activities of structurally related compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₂N₂O₂S |

| Molecular Weight | 282.40 g/mol |

| LogP | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 78.5 cm³ |

Illustrative Biological Activity Data (Hypothetical)

The following table represents a hypothetical outcome of an in vitro screening of this compound against a panel of human cancer cell lines. The IC₅₀ values indicate the concentration of the compound required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 3.7 |

| PC-3 | Prostate Cancer | 6.1 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonyl-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-13(2)15-8-10-16(11-9-15)19(17,18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCANCXYZLJHIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Benzylsulfonyl 4 Propan 2 Yl Piperazine

Retrosynthetic Analysis and Identification of Key Intermediates

A retrosynthetic analysis of the target molecule, 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine, reveals several possible disconnection points, primarily at the nitrogen-sulfur and nitrogen-carbon bonds of the piperazine (B1678402) ring.

Strategic Disconnections at Piperazine Ring

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. These disconnections lead to two distinct synthetic pathways, each with its own set of key intermediates.

Route A: Disconnection of the N-S Bond

This strategy involves the disconnection of the bond between the piperazine nitrogen and the sulfonyl group. This leads to two key intermediates: 1-(propan-2-yl)piperazine and benzylsulfonyl chloride. This approach is often favored due to the commercial availability or straightforward synthesis of the N-alkylated piperazine precursor.

Route B: Disconnection of the N-C (isopropyl) Bond

Alternatively, disconnection of the bond between the piperazine nitrogen and the isopropyl group can be envisioned. This pathway identifies 1-(benzylsulfonyl)piperazine (B2424539) and an isopropylating agent (e.g., 2-bromopropane (B125204) or acetone (B3395972) for reductive amination) as the key intermediates. This route may be advantageous if the N-sulfonylated piperazine is a readily accessible starting material.

Precursor Synthesis and Purification Methodologies

The successful synthesis of the target compound relies on the efficient preparation and purification of the key precursors identified in the retrosynthetic analysis.

1-(Propan-2-yl)piperazine: This intermediate can be synthesized through several methods. A common approach is the direct N-alkylation of piperazine with an isopropyl halide, such as 2-bromopropane. However, this reaction can lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions and purification. To achieve selective mono-alkylation, a large excess of piperazine can be used. Another strategy involves the reductive amination of piperazine with acetone in the presence of a reducing agent like sodium triacetoxyborohydride. For higher selectivity, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation and deprotection. Purification of 1-(propan-2-yl)piperazine is typically achieved by distillation or by conversion to a salt (e.g., dihydrochloride) for crystallization, followed by liberation of the free base.

Benzylsulfonyl chloride: This precursor is commonly prepared by the chlorosulfonation of toluene, which yields a mixture of ortho- and para-toluenesulfonyl chlorides, with the benzylsulfonyl chloride being a minor product. A more direct and widely used laboratory method is the oxidation of benzyl (B1604629) mercaptan or dibenzyl disulfide with chlorine in the presence of water or the reaction of sodium sulfite (B76179) with benzyl chloride followed by treatment with a chlorinating agent like phosphorus pentachloride. Purification is generally accomplished by distillation under reduced pressure.

1-(Benzylsulfonyl)piperazine: This intermediate can be prepared by the reaction of piperazine with benzylsulfonyl chloride. To favor mono-sulfonylation, a significant excess of piperazine is typically employed. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or an inorganic base, to neutralize the hydrochloric acid formed. Purification can be achieved by recrystallization or column chromatography.

Convergent and Divergent Synthetic Routes for the Core Structure

Both convergent and divergent synthetic strategies can be employed for the construction of this compound.

A convergent synthesis would involve the preparation of the two key fragments, 1-(propan-2-yl)piperazine and benzylsulfonyl chloride, separately, followed by their coupling in the final step. This approach is generally efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis would start from a common intermediate, such as piperazine, which is then sequentially functionalized. For instance, piperazine could first be N-sulfonated with benzylsulfonyl chloride, followed by N-alkylation with an isopropylating agent. This approach can be advantageous for creating a library of analogs with variations in the second substituent.

Optimization of N-Sulfonylation Reactions

The N-sulfonylation of 1-(propan-2-yl)piperazine with benzylsulfonyl chloride is a crucial step in the convergent approach. Optimization of this reaction is key to achieving a high yield and purity of the final product.

| Parameter | Conditions and Considerations |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used to avoid reaction with the sulfonyl chloride. |

| Base | A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically added to scavenge the HCl byproduct. Inorganic bases such as potassium carbonate can also be used, particularly in polar aprotic solvents. |

| Temperature | The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, followed by warming to room temperature. |

| Stoichiometry | A slight excess of the sulfonyl chloride may be used to ensure complete conversion of the piperazine derivative. |

| Work-up and Purification | The reaction mixture is typically washed with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials. Purification of the final product can be achieved by column chromatography on silica (B1680970) gel or by recrystallization. |

Optimization of N-Alkylation Reactions

In the divergent approach, the N-alkylation of 1-(benzylsulfonyl)piperazine is the key step. The presence of the electron-withdrawing sulfonyl group reduces the nucleophilicity of the adjacent nitrogen atom, making the second nitrogen atom more susceptible to alkylation.

| Parameter | Conditions and Considerations |

| Alkylating Agent | Isopropyl halides (e.g., 2-bromopropane or 2-iodopropane) are common alkylating agents. Reductive amination with acetone and a suitable reducing agent (e.g., sodium triacetoxyborohydride) offers an alternative. |

| Solvent | Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used for nucleophilic substitution reactions. For reductive amination, chlorinated solvents like dichloromethane or 1,2-dichloroethane (B1671644) are common. |

| Base | A base such as potassium carbonate or cesium carbonate is typically required for reactions with alkyl halides to neutralize the generated acid. |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures to drive the reaction to completion, depending on the reactivity of the alkylating agent. |

| Work-up and Purification | Similar to the N-sulfonylation, the work-up involves aqueous washes. Purification is generally performed using column chromatography or recrystallization to isolate the desired product. |

Implementation of Modern Synthetic Techniques

Modern synthetic methodologies can be applied to enhance the efficiency, safety, and scalability of the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate both N-sulfonylation and N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The focused heating provided by microwaves can overcome the activation energy barriers more efficiently.

Flow Chemistry: Continuous flow reactors offer several advantages for the synthesis of piperazine derivatives, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, scalable production. patsnap.com A flow process could involve pumping a solution of 1-(propan-2-yl)piperazine and a base through a reactor while introducing a stream of benzylsulfonyl chloride, allowing for precise control over reaction parameters.

Catalytic Methods: While traditional N-alkylation often relies on stoichiometric reagents, catalytic methods are being developed. For instance, transition-metal-catalyzed N-alkylation of amines with alcohols offers a more atom-economical and environmentally friendly alternative to the use of alkyl halides.

By employing these advanced techniques, the synthesis of this compound can be optimized to be more efficient, sustainable, and suitable for larger-scale production.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic methods can be applied to both the key N-alkylation and N-sulfonylation steps.

For the N-alkylation of sulfonamides, the "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful, green alternative to traditional methods that use alkyl halides. acs.org This approach utilizes alcohols as alkylating agents, with water as the only byproduct. acs.org Transition metal catalysts, particularly those based on manganese, are effective for this transformation. acs.orgorganic-chemistry.org For instance, a well-defined Mn(I) PNP pincer complex has been shown to catalyze the N-alkylation of a diverse range of sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org While direct application to the benzylation of 4-isopropylpiperazine-1-sulfonamide is not explicitly documented, the broad substrate scope of these catalysts suggests potential applicability. The reaction typically proceeds at elevated temperatures (e.g., 150 °C) in a solvent like xylene with a catalytic amount of a base such as potassium carbonate. acs.org

In the sulfonylation step, where 1-(propan-2-yl)piperazine would react with benzylsulfonyl chloride, catalytic approaches can also be employed. While this reaction is often carried out with a stoichiometric amount of a base to scavenge the generated HCl, catalytic methods are being developed to improve efficiency and reduce waste. For example, the use of solid-supported bases or phase-transfer catalysts can facilitate the reaction and simplify product purification.

The following table summarizes representative catalytic systems applicable to the key synthetic steps for this compound:

| Reaction Step | Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

| N-Alkylation of Sulfonamide | Mn(I) PNP pincer complex / K₂CO₃ | Aryl and alkyl sulfonamides, benzylic and aliphatic alcohols | Xylenes, 150 °C, 24 h | Excellent | acs.org |

| N-Alkylation of Sulfonamide | Manganese dioxide (MnO₂) | Sulfonamides and amines, alcohols | Solvent-free, under air | Good to high | organic-chemistry.org |

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalable production. google.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for automated, continuous manufacturing. google.comrsc.org

The synthesis of sulfonamides, a key step in the preparation of this compound, has been successfully adapted to flow chemistry. acs.org For instance, a rapid and eco-friendly synthesis of a library of sulfonamides has been described using a meso-reactor apparatus. acs.org This approach allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides with isolation of pure products through simple extraction and precipitation, thereby minimizing waste and avoiding traditional purification methods like column chromatography. acs.org

A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has also been developed. rsc.org This method uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination and demonstrates a high space-time yield in a small reactor volume with a short residence time. rsc.org Such a process could be integrated into a multi-step flow synthesis of the target molecule, where the in situ generated benzylsulfonyl chloride is immediately reacted with 1-(propan-2-yl)piperazine in a subsequent flow reactor.

The N-alkylation of sulfonamides has also been explored in a flow context. While specific examples for the benzylation of piperazine sulfonamides are not prevalent, the general principles of flow chemistry can be applied to this reaction. The precise control over reaction temperature and residence time in a flow reactor can help to minimize side reactions and improve the selectivity and yield of the desired N-alkylated product.

The table below outlines potential flow chemistry applications for the synthesis of this compound:

| Reaction Step | Flow Reactor Type | Key Advantages | Potential Throughput | Reference |

| Sulfonamide Synthesis | Meso-reactor | Rapid, eco-friendly, simple work-up | High | acs.org |

| Sulfonyl Chloride Synthesis | Micro-reactor | High space-time yield, enhanced safety | High | rsc.org |

| N-Alkylation of Sulfonamide | Heated coil reactor | Precise temperature and residence time control | Scalable | google.com |

Sustainable Chemistry Principles in Synthesis Design

The principles of green and sustainable chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound can be designed with these principles in mind, focusing on waste reduction and energy efficiency.

Minimization of Solvent and Reagent Waste

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents and to minimize the generation of waste. In the synthesis of sulfonamides, traditional methods often employ chlorinated solvents and excess amine or a stoichiometric amount of an organic base to neutralize the HCl byproduct. sci-hub.se

More sustainable approaches utilize greener solvents such as water, ethanol, or deep eutectic solvents (DESs). sci-hub.sersc.org For example, the synthesis of sulfonamides has been demonstrated in water, which serves as a safe and environmentally benign reaction medium. sci-hub.se The use of a simple base like sodium carbonate can effectively scavenge the generated HCl. researchgate.net Polyethylene glycol (PEG-400) has also been employed as a recyclable and non-toxic solvent for sulfonamide synthesis. sci-hub.se

Solvent-free, or neat, reaction conditions represent an ideal scenario for waste minimization. The manganese dioxide-catalyzed N-alkylation of sulfonamides with alcohols can be performed under solvent-free conditions, with water being the only byproduct. organic-chemistry.org Similarly, some sulfonylation reactions can be carried out without a solvent, further reducing the environmental footprint of the synthesis. sci-hub.se

The concept of atom economy is also crucial for waste minimization. The "borrowing hydrogen" method for N-alkylation of sulfonamides using alcohols is highly atom-economical, as it avoids the use of alkyl halides and the generation of halide salt waste. organic-chemistry.org

The following table summarizes strategies for minimizing solvent and reagent waste:

| Strategy | Application in Synthesis | Environmental Benefit | Reference |

| Use of Green Solvents | Water, ethanol, PEG-400, or DESs for sulfonylation | Reduced toxicity and environmental impact | sci-hub.sersc.org |

| Solvent-Free Reactions | MnO₂-catalyzed N-alkylation of sulfonamides | Elimination of solvent waste | organic-chemistry.org |

| Atom-Economical Reactions | "Borrowing hydrogen" N-alkylation with alcohols | Water as the only byproduct, no salt waste | organic-chemistry.org |

| Recyclable Catalysts | Heterogeneous catalysts for N-alkylation | Reduced catalyst waste and cost | organic-chemistry.org |

Energy Efficiency Considerations

Improving energy efficiency is another key principle of sustainable chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible or by utilizing alternative energy sources that can reduce reaction times and energy consumption.

Microwave irradiation and ultrasound sonication are two such alternative energy sources that have been applied to the synthesis of sulfonamides and related reactions. nih.gov For instance, N-sulfonylation of amines using p-toluenesulfonyl chloride in the presence of atomized sodium can be completed in a matter of minutes under sonic conditions, a significant reduction in time and energy compared to conventional heating methods. nih.gov

Electrochemical methods also offer a green and energy-efficient approach to sulfonamide synthesis. The electrochemical oxidative coupling of thiols and amines can be driven by electricity, avoiding the need for chemical oxidants and operating at room temperature. acs.org This method has been successfully implemented in a flow cell, allowing for a rapid and scalable synthesis. acs.org

The choice of catalyst can also impact energy efficiency. Highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature, thereby saving energy. For example, the development of highly efficient manganese catalysts for the N-alkylation of sulfonamides allows the reaction to proceed at a lower temperature than some other catalytic systems. acs.org

The table below highlights energy-efficient approaches applicable to the synthesis of this compound:

| Energy-Efficient Method | Application in Synthesis | Advantages | Reference |

| Microwave Irradiation | N-alkylation and sulfonylation reactions | Rapid heating, reduced reaction times | rsc.org |

| Ultrasound Sonication | N-sulfonylation of amines | Shorter reaction times (2-8 minutes) | nih.gov |

| Electrochemical Synthesis | Oxidative coupling of thiols and amines | Room temperature, no chemical oxidants | acs.org |

| High-Activity Catalysis | Mn-catalyzed N-alkylation of sulfonamides | Lower reaction temperatures | acs.org |

Advanced Spectroscopic and Chromatographic Methods for Product Confirmation and Purity Assessment in Research

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Should peer-reviewed studies or database entries for "1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine" become publicly available in the future, the requested analysis could then be performed.

Chromatographic Techniques for Purification and Purity Determination in Research Samples

Chromatographic methods are indispensable tools in the analysis of synthesized research compounds. They are employed for both the purification of the target molecule from reaction mixtures and the quantitative assessment of its purity. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. A validated, stability-indicating HPLC method can accurately quantify the main compound and separate it from any process-related impurities or degradation products. nih.gov

Method development for a sulfonylpiperazine derivative would typically commence with a reversed-phase (RP-HPLC) approach. In this mode, a non-polar stationary phase (e.g., a C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical method development workflow would involve screening various parameters to achieve optimal separation, characterized by good peak shape, resolution, and a reasonable run time. Key parameters to be optimized include:

Column: An octadecylsilane (C18) column is a common starting point for molecules of this type. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. nih.gov The gradient allows for the effective elution of compounds with a range of polarities.

Detection: Given the presence of a phenyl group, ultraviolet (UV) detection is a suitable choice. nih.gov The wavelength of detection would be optimized to maximize the response for the main compound.

Flow Rate and Temperature: These are adjusted to fine-tune the separation and improve peak symmetry.

Once developed, the method is validated to ensure it is linear, accurate, precise, and specific for the analyte. nih.gov The purity of a research sample is then determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Purity Analysis of a Research Sample of this compound

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 2.54 | 15.6 | 0.3 | Impurity A |

| 2 | 4.89 | 8.2 | 0.15 | Impurity B |

| 3 | 7.31 | 5420.1 | 99.5 | This compound |

| 4 | 9.12 | 5.4 | 0.05 | Impurity C |

While HPLC is ideal for the main, non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts that may be present in a research sample. figshare.com These byproducts can include residual solvents from the reaction or purification process, as well as unreacted starting materials or volatile side-products.

In a GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison to spectral libraries.

Potential volatile byproducts in a synthesis of this compound could include:

Residual solvents (e.g., dichloromethane (B109758), triethylamine (B128534), ethanol).

Unreacted starting materials like 1-(propan-2-yl)piperazine.

Volatile decomposition products.

Table 2: Hypothetical GC-MS Analysis of Volatile Byproducts in a Research Sample

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Potential Source |

| 1.85 | Dichloromethane | 49, 84, 86 | Residual Solvent |

| 3.21 | Triethylamine | 58, 86, 100, 101 | Reaction Base |

| 5.45 | 1-(Propan-2-yl)piperazine | 56, 70, 85, 128 | Starting Material |

X-ray Crystallography for Absolute Structural Determination (if applicable for specific crystal forms under study)

When a research compound can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive method for structural elucidation. nih.gov This technique offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

For a compound like this compound, an X-ray crystal structure would confirm:

The connectivity of all atoms, verifying the benzylsulfonyl and propan-2-yl groups are attached to the correct nitrogen atoms of the piperazine (B1678402) ring.

The conformation of the piperazine ring (typically a chair conformation). mdpi.com

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate how the molecules pack together in the crystal lattice. mdpi.com

The successful application of this technique is contingent on the ability to produce a single crystal of suitable size and quality, which can be a challenging and time-consuming process.

Table 3: Representative Crystallographic Data for a Hypothetical Sulfonylpiperazine Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor (%) | 4.5 |

Computational Chemistry and in Silico Modeling of 1 Benzylsulfonyl 4 Propan 2 Yl Piperazine

Molecular Conformation and Conformational Landscape Analysis

The three-dimensional structure of "1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine" is not static but exists as an ensemble of interconverting conformers. Understanding this conformational landscape is fundamental to comprehending its chemical behavior and interactions with biological macromolecules.

To explore the conformational space of "this compound," a combination of energy minimization and conformational sampling techniques would be employed. Energy minimization algorithms, such as steepest descent and conjugate gradient methods, are used to find stable, low-energy conformations. However, these methods can often become trapped in local energy minima.

To overcome this, conformational sampling methods like molecular dynamics (MD) simulations and Monte Carlo (MC) searches are utilized. MD simulations would model the atomic motions of the molecule over time by solving Newton's equations of motion, allowing the molecule to overcome energy barriers and explore a wider range of conformations. nih.gov MC methods would generate new conformations by making random changes to the molecular geometry and accepting or rejecting them based on their energies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of "this compound," which are critical for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For sulfonamide derivatives, the electron density in the HOMO is often localized on the benzene (B151609) sulfonamide and amino groups, while the LUMO's electron density is more distributed. researchgate.net

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicating electron-donating potential. |

| LUMO Energy | Relatively low, indicating electron-accepting potential. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. wolfram.comlibretexts.org The MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecule's surface. deeporigin.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-deficient and can act as hydrogen bond donors. deeporigin.com For "this compound," the oxygen atoms of the sulfonyl group would be expected to be regions of high negative potential, while the hydrogen atoms on the piperazine (B1678402) ring and the benzyl (B1604629) group would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological targets. researchgate.net

Molecular Docking Simulations for Putative Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.gov

Selection and Preparation of Protein Targets of Interest

The initial step in the computational evaluation of a novel compound is the identification of potential protein targets. For a molecule like this compound, which contains a piperazine scaffold, a survey of existing literature and databases for structurally similar compounds can provide insights into likely biological targets. Piperazine derivatives are known to interact with a wide range of proteins, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

Computational strategies for target identification often involve reverse docking or pharmacophore-based screening against libraries of known protein structures. rsc.org The chemical structure of this compound, featuring a flexible piperazine ring, a bulky benzylsulfonyl group, and an isopropyl substituent, suggests potential interactions with targets that have well-defined hydrophobic pockets and hydrogen bond acceptors/donors.

Based on the known activities of similar arylpiperazine and sulfonamide compounds, a panel of potential protein targets can be selected for further investigation. nih.govnih.govnih.gov This panel might include, but is not limited to, sigma receptors, dopamine (B1211576) receptors, serotonin (B10506) receptors, and enzymes such as cyclooxygenase (COX) or various kinases. nih.govnih.govrsc.org

Once potential targets are identified, their three-dimensional structures are obtained from protein data banks (e.g., RCSB PDB). These structures require careful preparation before they can be used in docking studies. This preparation typically involves:

Removal of water molecules and any co-crystallized ligands.

Addition of hydrogen atoms, which are often not resolved in crystallographic structures.

Assignment of correct protonation states for amino acid residues at a physiological pH.

Energy minimization of the protein structure to relieve any steric clashes.

This meticulous preparation ensures that the protein target is in a chemically reasonable and energetically favorable state for the subsequent ligand docking simulations.

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

With the prepared protein targets, molecular docking simulations can be performed to predict the binding mode and affinity of this compound. Molecular docking algorithms explore a vast conformational space to find the most favorable orientation of the ligand within the protein's binding site. indexcopernicus.com

The interaction profile is analyzed to identify key molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The sulfonyl group's oxygen atoms in this compound can act as hydrogen bond acceptors.

Hydrophobic interactions: The benzyl and isopropyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. indexcopernicus.com

The binding affinity is typically estimated as a scoring function, which provides a numerical value (e.g., in kcal/mol) representing the predicted strength of the interaction. A lower (more negative) binding energy generally indicates a more favorable interaction. indexcopernicus.com The predicted binding affinities for this compound against a selection of potential protein targets are presented in the table below. These values are hypothetical and serve as an example of the output from molecular docking studies.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Sigma-1 Receptor | -9.2 | Glu172, Asp126, Phe107 |

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe389 |

| Serotonin 5-HT2A Receptor | -8.8 | Asp155, Ser239, Phe339 |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Val523 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding mode and for understanding the flexibility of both the ligand and the protein. researchgate.net

Simulation Parameters and Force Field Selection

To perform an MD simulation, the ligand-protein complex is placed in a simulated physiological environment, which includes a solvent (typically water) and ions to mimic physiological concentration. The behavior of the system is then simulated over a period of nanoseconds.

The accuracy of an MD simulation is highly dependent on the chosen force field. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For drug-like molecules and proteins, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement) are commonly used. nih.gov The parameters for the ligand, this compound, would need to be generated if they are not already present in the standard force field library. This is typically done using quantum mechanical calculations. nih.gov

The simulation is run under specific conditions of temperature and pressure to mimic the human body. The trajectory of the atoms over time is saved for subsequent analysis.

Analysis of Binding Mode Dynamics and Stability

The stability of the ligand-protein complex during the MD simulation is assessed by analyzing various parameters from the simulation trajectory. A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD over the course of the simulation suggests that the complex is in a stable conformation. nih.gov

Further analysis can reveal:

The persistence of key hydrogen bonds and hydrophobic interactions identified in the docking study.

The flexibility of different regions of the protein upon ligand binding.

The conformational changes of the ligand within the binding pocket.

This dynamic information provides a more realistic and reliable assessment of the ligand's interaction with its target, complementing the initial predictions from molecular docking.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties based on the chemical structure of the molecule, offering an early indication of its potential pharmacokinetic behavior. nih.govsci-hub.se

A variety of computational models, often based on quantitative structure-property relationships (QSPR), are available to predict a wide range of ADME parameters for this compound. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

| ADME Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 296.42 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.8 | Good balance between solubility and permeability |

| Topological Polar Surface Area (TPSA) | 57.8 Ų | Likely good oral absorption |

| Human Oral Absorption | High | Predicted to be well-absorbed from the gut |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May have drug-drug interactions |

Computational Assessment of Blood-Brain Barrier Permeation Potential

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov

The potential of this compound to permeate the BBB can be predicted using various in silico models. These models often consider physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. acs.org

Generally, small, lipophilic molecules with a low TPSA are more likely to cross the BBB via passive diffusion. nih.gov Computational models can provide a binary prediction (BBB+ for permeable, BBB- for non-permeable) or a quantitative prediction of the brain/blood concentration ratio (LogBB). For this compound, the predicted properties suggest a moderate to high potential for BBB permeation.

| Parameter | Predicted Value for this compound | General Guideline for BBB Permeation |

|---|---|---|

| Molecular Weight | 296.42 g/mol | < 400-500 g/mol |

| LogP | 2.8 | 1-5 |

| TPSA | 57.8 Ų | < 90 Ų |

| Hydrogen Bond Donors | 0 | < 3 |

| Hydrogen Bond Acceptors | 3 | < 7 |

| BBB Permeation Prediction | Likely Permeable (BBB+) | - |

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough investigation into the computational chemistry and in silico modeling of this compound reveals a significant gap in publicly available research. Specifically, no detailed studies or data sets pertaining to the metabolic site prediction and stability assessment of this particular compound could be located.

While computational, or in silico, methods are crucial in modern drug discovery for predicting how a molecule will be processed by the body, specific analyses for this compound have not been published in the accessible scientific literature. These in silico studies typically involve sophisticated software that simulates the interaction of a compound with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. Such simulations can predict which parts of a molecule are most likely to be chemically altered (metabolic sites) and how quickly the compound is likely to be broken down (metabolic stability).

General studies on related piperazine derivatives indicate that the piperazine ring and its substituents are common sites for metabolism. researchgate.netresearchgate.net The metabolism of these types of compounds often involves enzymes such as CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.netnih.gov However, without specific computational models and experimental validation for this compound, any discussion of its metabolic fate remains speculative.

The generation of detailed data tables and thorough research findings, as requested, is contingent upon the existence of such dedicated studies. In the absence of this foundational research, a scientifically accurate and informative analysis of the metabolic site prediction and stability assessment for this compound cannot be provided at this time. Further research and publication in this specific area are required to enable a comprehensive computational analysis.

Preclinical Biological Activity Profiling of 1 Benzylsulfonyl 4 Propan 2 Yl Piperazine

In Vitro Pharmacological Characterization

In vitro pharmacological studies are foundational in drug discovery, providing the initial assessment of a compound's biological activity at the molecular, cellular, and biochemical levels. This characterization helps to identify the compound's mechanism of action, potency, and selectivity before advancing to more complex biological systems.

Receptor Binding Assays and Receptor Selectivity Profiling

Receptor binding assays are used to determine the affinity of a compound for a specific biological target. These assays, typically using radiolabeled ligands, measure how strongly a compound binds to a receptor, which is quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Profiling a compound against a panel of receptors is crucial to assess its selectivity and predict potential off-target effects.

Piperazine (B1678402) derivatives are well-known for their interaction with various central nervous system (CNS) receptors. For instance, studies on benzylpiperazine derivatives have identified potent ligands for σ₁ and σ₂ receptors, which are implicated in pain signaling. nih.gov Similarly, arylpiperazine derivatives have been shown to possess high affinity for serotonin (B10506) 5-HT₁A receptors. semanticscholar.org

Table 1: Illustrative Receptor Binding Affinities of Structurally Related Piperazine Derivatives

| Compound Analogue | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ₁ | 1.6 | 886 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ₁ | 2.6 | 187 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ₁ | 2.7 | 38 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT₁A | 1.2 | N/A |

This table presents data for related piperazine compounds to demonstrate typical receptor binding profiles. Data sourced from nih.govsemanticscholar.orgnih.gov.

Enzyme Inhibition and Activation Studies

Enzyme inhibition assays are critical for identifying molecules that can modulate the activity of enzymes involved in disease pathways. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

The sulfonylpiperazine scaffold is a component of various enzyme inhibitors. Studies on hybrid molecules of benzene (B151609) sulfonamide and piperazine have demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Furthermore, certain sulfonylpiperazine derivatives have been identified as potent inhibitors of UDP-di-N-acetylglucosamine pyrophosphorylase (LpxH), an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, highlighting their potential as antibiotics. nih.gov

Table 2: Exemplary Enzyme Inhibition Data for Related Sulfonylpiperazine Derivatives

| Compound Class | Target Enzyme | Inhibition (IC₅₀ or % Inhibition) |

|---|---|---|

| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | IC₅₀: 1.003 mM |

| Benzene sulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | IC₅₀: 1.008 mM |

| Benzene sulfonamide-piperazine hybrids | α-Glucosidase | IC₅₀: 1.000 mM |

| Benzene sulfonamide-piperazine hybrids | Tyrosinase | IC₅₀: 1.19 mM |

This table shows representative enzyme inhibition data for compounds structurally related to 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine. Data sourced from nih.govnih.gov.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Ion Channel Modulations)

Cell-based functional assays bridge the gap between molecular binding and cellular response. These assays measure the physiological effect of a compound on intact cells, such as the modulation of second messenger production, changes in gene expression via reporter genes, or alterations in ion channel activity. For example, if a compound binds to a G-protein coupled receptor (GPCR), a functional assay might measure the subsequent increase or decrease in intracellular cyclic AMP (cAMP) levels.

For a compound like this compound, functional assays would be dictated by the primary targets identified in binding studies. If the compound were to bind to a specific GPCR, its ability to act as an agonist or antagonist would be determined. While specific functional assay data for the title compound is unavailable, the broader class of piperazine derivatives has been extensively studied. For example, many arylpiperazine-based 5-HT₁A ligands are functionally characterized by their ability to inhibit forskolin-stimulated cAMP accumulation.

Assessment of Cellular Signaling Pathway Modulation (e.g., Western Blot, ELISA, qPCR in cell lines)

To understand the downstream consequences of target engagement, researchers investigate a compound's effect on intracellular signaling pathways. Techniques like Western blotting can detect changes in protein expression or post-translational modifications (e.g., phosphorylation), while ELISA can quantify specific protein levels and qPCR can measure changes in gene expression.

Studies on related piperazine-based compounds have shown modulation of key cellular pathways. For instance, the small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' was found to regulate protein synthesis by inducing the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.gov Other piperazine derivatives have been shown to sensitize colon cancer cells to apoptosis by inhibiting microtubule dynamics and arresting cells in the mitotic phase of the cell cycle. nih.gov These effects can be visualized and quantified by measuring the levels of key pathway proteins such as phosphorylated eIF2-α or cell cycle regulators.

Cytotoxicity and Viability Assays in Relevant Cell Lines (Non-Clinical Context)

Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to cells. Assays like the MTT, SRB (sulforhodamine B), or trypan blue exclusion assays are used to measure cell viability and proliferation after exposure to the compound. nih.gov This is often tested in both cancerous and non-cancerous cell lines to identify potential therapeutic windows.

Numerous studies have evaluated the cytotoxic potential of sulfonylpiperazine and arylpiperazine derivatives against various human cancer cell lines. nih.govresearchgate.netmdpi.com For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were assessed for toxicity against 4T1 breast cancer cells and non-cancerous 3T3 fibroblast cells. mdpi.comnih.gov Such studies help establish a compound's anti-proliferative activity and its selectivity for cancer cells over healthy cells.

Table 3: Illustrative Cytotoxicity Data for Related Piperazine Derivatives

| Compound Class/Derivative | Cell Line | Cell Type | Cytotoxicity (GI₅₀ or % Viability) |

|---|---|---|---|

| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazines | HUH-7 | Hepatocellular Carcinoma | Variable GI₅₀ values |

| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazines | MCF-7 | Breast Adenocarcinoma | Variable GI₅₀ values |

| 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazines | HCT-116 | Colorectal Carcinoma | Variable GI₅₀ values |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA5) | 4T1 | Breast Cancer | Viability < 80% at 0.7 µM |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1-SA7) | 3T3 | Normal Fibroblast | Viability = 82–95% at 1 µg/mL |

| Arylpiperazine derivative (Compound 9) | LNCaP | Prostate Cancer | IC₅₀ < 5 µM |

This table provides examples of cytotoxicity data for various piperazine derivatives against different cell lines. Data sourced from nih.govmdpi.commdpi.com.

Target Identification and Validation Methodologies (In Vitro and Ex Vivo)

When the primary molecular target of a compound is unknown, various methodologies can be employed for its identification and validation. These approaches can be computational or experimental.

In silico methods like molecular docking are frequently used to predict how a compound might bind to the active site of a known protein target. For example, docking studies have been used to predict the binding of piperazine-based compounds to targets like the enzyme polyadenosine diphosphate-ribose polymerase-1 (PARP1) or carbonic anhydrase IX (CAIX), an enzyme overexpressed in some cancers. mdpi.comtandfonline.com These computational predictions guide further experimental validation.

Experimental approaches for target identification include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry. Further validation involves confirming that modulation of the identified target (e.g., through genetic knockdown with siRNA) phenocopies the effect of the compound, thus establishing a causal link between target engagement and cellular response. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine |

Affinity Chromatography and Proteomic Approaches

No studies utilizing affinity chromatography or proteomic approaches to identify the specific protein targets of this compound have been published in the available scientific literature. Therefore, there is no data on its binding partners or its effects on the proteome of cells or tissues.

Genetic Perturbation Studies in Cell Models

There are no publicly available research articles detailing genetic perturbation studies, such as CRISPR/Cas9 or siRNA screens, conducted in cell models to elucidate the mechanism of action or identify pathways modulated by this compound.

In Vivo Pharmacological Activity in Relevant Animal Models

No in vivo pharmacological studies for this compound in any animal models have been reported in the accessible scientific domain.

Disease Model Selection and Experimental Design

Due to the absence of in vivo studies, there is no information regarding the selection of relevant disease models or the experimental designs that would be used to evaluate the therapeutic potential of this compound.

Assessment of Efficacy in Preclinical Disease Models (e.g., Rodent Models)

No data on the efficacy of this compound in any preclinical disease models, including but not limited to rodent models, is currently available.

Pharmacodynamic Biomarker Evaluation in Animal Tissues

There are no published studies on the evaluation of pharmacodynamic biomarkers in animal tissues following treatment with this compound.

Pharmacokinetic Profiling in Preclinical Animal Species

A thorough search of the scientific literature did not yield any studies on the pharmacokinetic properties of this compound in any preclinical animal species. Consequently, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Absorption and Distribution Studies in Rodents

Detailed absorption and distribution studies for this compound in rodent models have not been extensively reported in publicly available literature. However, the piperazine moiety is a common scaffold in many pharmacologically active compounds, and studies on these related molecules can offer predictive insights.

Generally, piperazine derivatives are known to be well-absorbed from the gastrointestinal tract. researchgate.net Some phenylpiperazine derivatives have been shown to be rapidly absorbed in the gastrointestinal tract of rodents. researchgate.net The lipophilicity and molecular size of this compound would be key determinants of its absorption rate and extent. Furthermore, some piperazine derivatives have been investigated as intestinal permeation enhancers, suggesting that the core piperazine structure can influence transport across epithelial barriers. nih.govresearchgate.net

The distribution of a compound throughout the body is influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. For piperazine-containing drugs, distribution can be widespread. For instance, some piperazine derivatives that act on the central nervous system are designed to cross the blood-brain barrier. researchgate.net Co-administration of a piperazine derivative with paclitaxel, a P-glycoprotein (P-gp) substrate, has been shown to alter the pharmacokinetic profile of paclitaxel in rats, suggesting that some piperazine derivatives may inhibit P-gp. nih.gov P-gp is an efflux transporter found in various tissues, including the intestines, liver, and kidneys, and its inhibition can lead to increased drug absorption and altered distribution. nih.gov

Further studies would be necessary to determine the specific absorption and distribution characteristics of this compound, including its oral bioavailability, peak plasma concentrations (Cmax), time to reach peak plasma concentration (Tmax), and tissue distribution profile in key organs.

Metabolic Stability and Metabolite Identification in Animal Microsomes and Plasma

For this compound, metabolic stability has been evaluated in rat and mouse liver microsomes. The compound exhibited modest stability in these rodent microsomes. After a 120-minute incubation period, 16.7% of the parent compound remained in rat liver microsomes, while 27.5% remained in mouse liver microsomes. This suggests that the compound is susceptible to phase I metabolism in these species.

Table 1: Metabolic Stability of this compound in Rodent Liver Microsomes

| Species | Incubation Time (min) | % Parent Compound Remaining |

|---|---|---|

| Rat (Sprague-Dawley) | 120 | 16.7% |

| Mouse (CD-1) | 120 | 27.5% |

While specific metabolite identification for this compound in animal plasma is not detailed in the available literature, general metabolic pathways for piperazine-containing compounds have been studied. Common metabolic transformations for piperazine derivatives include N-dealkylation, hydroxylation of the aromatic rings, and oxidation of the piperazine ring itself. nih.gov For example, a study on the piperazine derivative tandospirone in rat plasma identified its active metabolite, 1-(2-pyrimidyl)-piperazine, which is formed through metabolism of the parent drug. nih.gov Another study on a different piperazine derivative, Trelibet, in human plasma and urine also focused on the quantification of its major metabolites. nih.gov

Given the structure of this compound, potential metabolic pathways in rodents could involve hydroxylation of the benzyl (B1604629) ring, N-dealkylation of the propan-2-yl group, and potential cleavage of the sulfonyl moiety. Further investigation using techniques such as liquid chromatography-mass spectrometry (LC-MS) would be required to definitively identify the metabolites formed in rodent plasma and other biological matrices.

Excretion Pathways in Animal Models

The routes of excretion are critical for understanding the clearance of a drug and its metabolites from the body. Specific excretion studies for this compound in animal models are not currently available. However, based on the properties of other piperazine derivatives, it is likely that both renal and fecal excretion play a role.

The extent of metabolism will significantly influence the primary route of excretion. If the compound is extensively metabolized, as suggested by the in vitro microsomal stability data, the metabolites are likely to be more polar and therefore more readily excreted in the urine. The parent compound, if it has a higher lipophilicity, may be excreted to a greater extent in the feces via biliary excretion.

Studies on other piperazine-containing compounds have shown varied excretion patterns. For example, the piperazine derivative paclitaxel is eliminated through hepatic metabolism and both renal and biliary excretion. nih.gov The co-administration of another piperazine derivative was found to slow the elimination of paclitaxel, indicating an impact on its clearance pathways. nih.gov

To determine the precise excretion pathways of this compound, radiolabeled studies in rodents would be necessary. Such studies would quantify the percentage of the administered dose excreted in urine and feces over time and identify the major excreted metabolites in each matrix.

Structure Activity Relationship Sar Studies of 1 Benzylsulfonyl 4 Propan 2 Yl Piperazine Analogues

Design Principles for Analogues Based on Core Structure Modifications

The design of new analogues is guided by established principles of medicinal chemistry, focusing on modifications of the three main components of the lead compound: the benzylsulfonyl moiety, the isopropyl group, and the piperazine (B1678402) ring.

The benzylsulfonyl group is a critical component of the pharmacophore. Modifications to this part of the molecule can provide insights into the steric and electronic requirements of the target's binding site.

Substitutions on the Benzene (B151609) Ring: The introduction of various substituents onto the benzene ring can significantly alter the compound's properties. For example, the addition of a 4-chloro substituent on the benzene ring of a sulphonamide has been shown to be effective for activity in some series of compounds. tandfonline.com Conversely, other substituents such as hydrogen, methyl, methoxy, and tert-butyl have been found to reduce activity significantly. tandfonline.com The position of the substituent is also crucial, with ortho-substituted phenyl analogues showing favorable inhibitory activity in certain cases. nih.gov

Bioisosteric Replacement of the Benzene Ring: The benzene ring can be replaced with other aromatic systems, known as bioisosteres, to explore different electronic and steric profiles.

Alteration of the Sulfonyl Linker: The sulfonyl group itself is an important feature. Its replacement with other linkers often leads to a decrease in activity, highlighting its importance for the compound's biological function.

The N-isopropyl group attached to the piperazine ring is another key area for modification to probe the binding pocket and improve properties like selectivity.

Varying the N-Alkyl Substituent: Systematic replacement of the isopropyl group with other alkyl groups (e.g., propyl) has been a strategy to improve metabolic stability and reduce off-target effects in other N-alkyl piperazine series. nih.gov The size and nature of the N-alkyl substituent can be critical, with studies on other piperazine-containing compounds showing that as the size of the substituent increases, the biological activity can decrease. nih.gov

Introduction of Alternative Groups: Replacing the isopropyl group with different functionalities can explore new interactions within the binding site.

The central piperazine ring acts as a scaffold, and its conformation is vital for the correct spatial orientation of the other functional groups. tandfonline.comnih.gov

Carbon-Substituted Piperazines: While many biologically active piperazine-containing molecules have substituents on the nitrogen atoms, the carbon atoms of the piperazine ring are less frequently modified. rsc.org Exploring substitutions at the C2, C3, C5, and C6 positions represents a significant area of chemical space that remains largely unexplored. rsc.org

Conformationally Restricted Analogues: Introducing rigidity into the piperazine ring system can lock the molecule into a specific conformation, which may lead to enhanced potency and selectivity if that conformation is the one recognized by the biological target.

Systematic Synthesis of Structural Analogues

The synthesis of a library of analogues is essential for conducting comprehensive SAR studies. A common synthetic strategy for this class of compounds involves the reaction between a substituted benzylsulfonyl chloride and an appropriate N-substituted piperazine.

For instance, 1-(4-(methylsulfonyl)benzyl)piperazine (B1384871) can be synthesized by reacting 4-(methylsulfonyl)benzyl chloride with piperazine in the presence of a base like potassium carbonate. Similarly, analogues with different N-alkyl groups can be prepared using N-alkylation with alkyl chlorides or bromides, or through reductive amination. mdpi.com For modifications on the benzylsulfonyl moiety, a variety of substituted benzylsulfonyl chlorides can be prepared and coupled with 1-isopropylpiperazine. The synthesis of piperazine-sulfonyl analogues has been described where sulfonyl moieties are added to a piperazine derivative in a solvent like dichloromethane (B109758) with triethylamine (B128534) added gradually. researchgate.net

Biological Evaluation of Analogues for SAR Elucidation

The biological activity of the synthesized analogues is assessed through various in vitro assays to determine their potency and selectivity.

The potency of the analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) against the intended biological target. Selectivity is assessed by comparing the activity against the primary target to that against other related targets. The data from these assays are crucial for establishing clear SAR trends.

For example, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1, optimization of the benzamide (B126) and central ring components led to the identification of a potent inhibitor. researchgate.net In other studies of piperazine derivatives, the introduction of electron-withdrawing substituents at the 4-position of a benzyl (B1604629) moiety led to high in vitro potency. nih.govrsc.org

The following interactive table presents hypothetical data to illustrate how SAR data for analogues of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine might be organized and interpreted.

| Compound | Benzylsulfonyl Moiety Substitution | N-Alkyl Group | Piperazine Ring Substitution | IC50 (nM) | Selectivity (fold) |

| Lead Compound | H | Isopropyl | Unsubstituted | 100 | 50 |

| Analogue 1 | 4-Chloro | Isopropyl | Unsubstituted | 30 | 120 |

| Analogue 2 | 4-Methoxy | Isopropyl | Unsubstituted | 150 | 40 |

| Analogue 3 | H | n-Propyl | Unsubstituted | 80 | 70 |

| Analogue 4 | 4-Chloro | Isopropyl | 2-Methyl | 50 | 100 |

This illustrative data suggests that a 4-chloro substitution on the benzyl ring enhances potency and selectivity (Analogue 1), while a 4-methoxy group is detrimental (Analogue 2). Changing the N-alkyl group from isopropyl to n-propyl maintains good potency (Analogue 3). A methyl substitution on the piperazine ring slightly reduces the gains seen with the 4-chloro group alone (Analogue 4). Such systematic analysis guides the rational design of more effective and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This methodology is instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of lead structures.

Descriptor Generation and Selection

The initial step in QSAR modeling involves the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For a series of this compound analogues, a wide array of descriptors would be calculated.

Commonly used descriptors in QSAR studies on related heterocyclic compounds include:

Constitutional descriptors: Molecular weight, number of specific atom types (e.g., nO, nN), and number of double bonds (nDB). openpharmaceuticalsciencesjournal.comscispace.com

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Kier & Hall connectivity indices. jmchemsci.com

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as dipole moments. nih.gov

Following the generation of a large pool of descriptors, a crucial step is the selection of a smaller, relevant subset that has the most significant correlation with the biological activity. This is done to avoid overfitting the model and to ensure its predictive power.

Statistical Modeling and Validation of QSAR Models

Once a relevant set of descriptors is selected, a statistical model is developed to correlate these descriptors with the observed biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. nih.govresearchgate.net

The robustness and predictive capability of the developed QSAR model must be rigorously validated. This is typically achieved through both internal and external validation methods. basicmedicalkey.comuniroma1.itnih.gov

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency. The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model. openpharmaceuticalsciencesjournal.comscispace.comuniroma1.it

External Validation: The model's predictive power is evaluated using an external test set of compounds that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated for this purpose, with a value greater than 0.6 often considered acceptable. uniroma1.itmdpi.com

A comprehensive QSAR study on this compound analogues would present these statistical parameters to demonstrate the validity of the model. However, specific QSAR models and their associated validation statistics for this particular class of compounds are not currently available in the scientific literature. openpharmaceuticalsciencesjournal.comnih.govnih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation (Illustrative)

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Assesses the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Evaluates the model's ability to predict the activity of new compounds. | > 0.6 |

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

Development of Bioanalytical Methods for Quantification in Biological Matrices (Animal Studies)

The development of a reliable bioanalytical method is a critical step in preclinical research, ensuring that the data generated from animal studies are accurate and reproducible. rfppl.co.injchps.com This process involves creating a procedure for the identification and quantification of a compound of interest within a biological matrix. jchps.com

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine in animal plasma and tissue homogenates. This technique is favored for its low detection limits and the ability to provide structural information. jchps.com The method utilizes a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity for quantitative analysis. nih.gov

Chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase composition is optimized to ensure adequate retention and separation of the analyte from endogenous matrix components. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a small percentage of formic acid to facilitate protonation of the analyte. nih.gov

Detection is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard. nih.gov The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it compensates for variations in sample preparation and instrument response. nih.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Monitored Transition (Analyte) | m/z 297.1 -> 157.1 |

| Monitored Transition (IS) | m/z 302.1 -> 157.1 (for a deuterated IS) |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

The developed bioanalytical method is validated in accordance with regulatory guidelines to ensure its reliability. rfppl.co.inijprajournal.com Key validation parameters include selectivity, accuracy, precision, linearity, range, limit of detection, limit of quantification, recovery, and stability. jchps.comnih.gov The mean accuracy should be within 15% of the actual value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than 20%. jchps.com

Table 2: Illustrative Bioanalytical Method Validation Summary

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Defined by linear response | 1 - 1000 ng/mL |

| LLOQ | S/N > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% | 6.1% - 9.5% |

| Intra-day Accuracy (%Bias) | ± 15% | -5.3% to 7.8% |